7-Fluoro-2-(pyridin-3-yl)indoline
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Overview
Description
7-Fluoro-2-(pyridin-3-yl)indoline is a fluorinated indole derivative Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-2-(pyridin-3-yl)indoline typically involves the functionalization of the indole ring. One common method is the electrophilic fluorination of indole derivatives. For example, treatment of N-acylindole with trifluoromethyl hypofluorite in CF3Cl at -78°C can yield fluorinated indoline derivatives . Another method involves the use of cesium fluoroxysulfate or Selectfluor for the fluorination of indoles .
Industrial Production Methods
Industrial production methods for fluorinated indole derivatives often involve large-scale synthesis using similar reaction conditions as described above. The choice of reagents and conditions may vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-2-(pyridin-3-yl)indoline can undergo various chemical reactions, including:
Oxidation: The indoline ring can be oxidized to form indole derivatives.
Reduction: Reduction reactions can convert the indoline ring to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indoline ring can yield indole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
7-Fluoro-2-(pyridin-3-yl)indoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific receptors and enzymes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Fluoro-2-(pyridin-3-yl)indoline involves its interaction with specific molecular targets and pathways. The fluorine atom and pyridinyl group enhance its binding affinity to certain receptors and enzymes, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Fluoroindole: Another fluorinated indole derivative with similar biological activities.
2-(Pyridin-3-yl)indole: Lacks the fluorine atom but has similar structural features.
3-Fluoroindoline: Similar to 7-Fluoro-2-(pyridin-3-yl)indoline but with the fluorine atom in a different position.
Properties
Molecular Formula |
C13H11FN2 |
---|---|
Molecular Weight |
214.24 g/mol |
IUPAC Name |
7-fluoro-2-pyridin-3-yl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C13H11FN2/c14-11-5-1-3-9-7-12(16-13(9)11)10-4-2-6-15-8-10/h1-6,8,12,16H,7H2 |
InChI Key |
BCRRVVUIUQSFSK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC2=C1C=CC=C2F)C3=CN=CC=C3 |
Origin of Product |
United States |
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